4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid
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Overview
Description
4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a phosphoryl group and a carboxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid typically involves the reaction of benzoic acid derivatives with phosphorylating agents. One common method is the reaction of 4-carboxybenzoic acid with phenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The phosphoryl group can be reduced to phosphine derivatives under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The carboxyethyl group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(2-Carboxyethyl)benzoic acid: Lacks the phosphoryl group, making it less versatile in coordination chemistry.
Phenylphosphonic acid: Lacks the benzoic acid moiety, limiting its applications in organic synthesis.
Benzoic acid: Lacks both the phosphoryl and carboxyethyl groups, making it less reactive in certain chemical reactions.
Uniqueness
4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid is unique due to the presence of both a phosphoryl group and a carboxyethyl group on the benzoic acid moiety.
Properties
CAS No. |
65145-35-9 |
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Molecular Formula |
C16H15O5P |
Molecular Weight |
318.26 g/mol |
IUPAC Name |
4-[2-carboxyethyl(phenyl)phosphoryl]benzoic acid |
InChI |
InChI=1S/C16H15O5P/c17-15(18)10-11-22(21,13-4-2-1-3-5-13)14-8-6-12(7-9-14)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) |
InChI Key |
WUXYTRAOGAMYMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCC(=O)O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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